molecular formula C14H26O10 B14701152 4,7,9,12,14,17-Hexaoxaicosane-1,20-dioic acid CAS No. 25849-17-6

4,7,9,12,14,17-Hexaoxaicosane-1,20-dioic acid

Cat. No.: B14701152
CAS No.: 25849-17-6
M. Wt: 354.35 g/mol
InChI Key: DKDDFARJYOSBQB-UHFFFAOYSA-N
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Description

4,7,9,12,14,17-Hexaoxaicosane-1,20-dioic acid is a polyether compound with the molecular formula C14H26O10This compound is characterized by its multiple ether linkages and carboxylic acid groups, making it a versatile molecule in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7,9,12,14,17-Hexaoxaicosane-1,20-dioic acid typically involves the reaction of polyethylene glycol with a suitable carboxylic acid derivative. One common method is the esterification of polyethylene glycol with a diacid chloride, followed by hydrolysis to yield the desired dioic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4,7,9,12,14,17-Hexaoxaicosane-1,20-dioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid groups to primary alcohols.

    Substitution: The ether linkages can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium alkoxides or amines are employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

4,7,9,12,14,17-Hexaoxaicosane-1,20-dioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7,9,12,14,17-Hexaoxaicosane-1,20-dioic acid involves its interaction with molecular targets through its ether and carboxylic acid functional groups. These interactions can lead to the formation of hydrogen bonds, ionic bonds, and van der Waals forces with target molecules. The pathways involved may include the modulation of enzyme activity, alteration of membrane permeability, and stabilization of protein structures .

Comparison with Similar Compounds

  • 3,6,9,12,15,18-Hexaoxaicosane-1,20-diol
  • 3,6,9,12,15,18-Hexaoxaicosane

Comparison: 4,7,9,12,14,17-Hexaoxaicosane-1,20-dioic acid is unique due to its carboxylic acid groups, which provide additional reactivity compared to similar compounds like 3,6,9,12,15,18-Hexaoxaicosane-1,20-diol, which contains hydroxyl groups instead. This difference in functional groups allows for distinct chemical reactions and applications. For example, the dioic acid can participate in esterification and amidation reactions, whereas the diol is more suited for etherification and oxidation reactions.

Properties

CAS No.

25849-17-6

Molecular Formula

C14H26O10

Molecular Weight

354.35 g/mol

IUPAC Name

3-[2-[2-[2-(2-carboxyethoxy)ethoxymethoxy]ethoxymethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C14H26O10/c15-13(16)1-3-19-5-7-21-11-23-9-10-24-12-22-8-6-20-4-2-14(17)18/h1-12H2,(H,15,16)(H,17,18)

InChI Key

DKDDFARJYOSBQB-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCOCCOCOCCOCCC(=O)O)C(=O)O

Origin of Product

United States

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